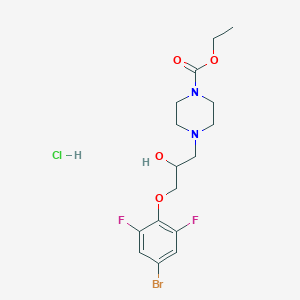

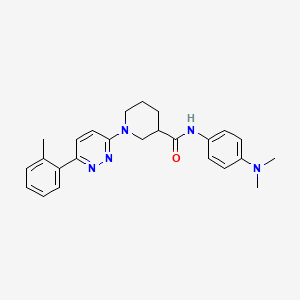

![molecular formula C23H26N2O4 B2985837 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one CAS No. 903870-88-2](/img/structure/B2985837.png)

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, also known as LY294002, is a synthetic compound that has gained attention in scientific research due to its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- A study explored the synthesis of novel derivatives, including piperazine compounds, and evaluated their antimicrobial activities. Some synthesized compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).

Bioactivity in HIV-1 Treatment

- Research on non-nucleoside HIV-1 reverse transcriptase inhibitors included the synthesis of various piperazine analogues. These compounds were significantly more potent than their predecessors in inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).

Dopamine Receptor Interaction

- Substituted piperazines were tested for their affinity to dopamine binding sites. Compounds with specific substitutions showed potency in displacing dopamine from its binding sites, suggesting potential neurological applications (van der Zee & Hespe, 1985).

Metabolism of Novel Antidepressants

- A study on Lu AA21004, an antidepressant in clinical development, investigated its metabolism. The research identified the cytochrome P450 and other enzymes involved in its oxidative metabolism, which includes the formation of various metabolites from piperazine derivatives (Hvenegaard et al., 2012).

Synthesis of PPARpan Agonists

- The efficient synthesis of a potent PPARpan agonist, involving piperazine components, was described. This research could have implications for drug development in treating metabolic disorders (Guo et al., 2006).

Pharmaceutical Analysis Applications

- A study developed a ketoconazole ion-selective electrode for pharmaceutical analysis. Ketoconazole contains a piperazine derivative, demonstrating the compound's utility in analytical applications (Shamsipur & Jalali, 2000).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Lecanemab , is the amyloid beta (Aβ) . Amyloid beta is a protein that aggregates to form plaques in the brain, which are implicated in the pathophysiology of Alzheimer’s disease .

Mode of Action

Lecanemab is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody . It works by binding to aggregated soluble and insoluble forms of amyloid beta (Aβ), with high selectivity to Aβ protofibrils . This interaction reduces Aβ plaques and prevents Aβ deposition in the brain .

Biochemical Pathways

The compound’s action affects the biochemical pathway related to the formation and deposition of amyloid beta plaques in the brain . By binding to the Aβ protofibrils, Lecanemab disrupts the aggregation process, thereby reducing the formation of plaques . This can lead to a decrease in the neurotoxic effects associated with Aβ plaques and potentially slow the progression of Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of Lecanemab, like other monoclonal antibodies, involves absorption, distribution, metabolism, and excretion (ADME) Generally, monoclonal antibodies are administered intravenously and distribute widely in the body. They are typically metabolized by proteolytic enzymes and excreted via the reticuloendothelial system .

Result of Action

The binding of Lecanemab to Aβ protofibrils leads to a reduction in Aβ plaques in the brain . This can result in improved cognitive function and slowed progression of Alzheimer’s disease . In clinical trials, Lecanemab significantly reduced brain Aβ plaques compared to placebo .

Propiedades

IUPAC Name |

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMYUQGASBOGMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

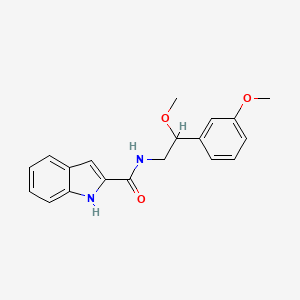

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)

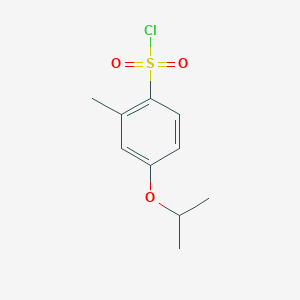

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)

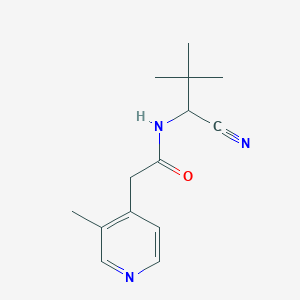

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)

![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)

![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)